![molecular formula C13H17N3O3 B7547174 (2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7547174.png)
(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of ((2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid involves the inhibition of specific enzymes and pathways involved in cancer cell growth and neurodegeneration. The compound has been found to inhibit the activity of histone deacetylases, which play a crucial role in cancer cell proliferation and survival. It also inhibits the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brain in Alzheimer's disease.
Biochemical and Physiological Effects:
(this compound)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid has been found to have various biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits angiogenesis, and inhibits the activity of histone deacetylases. In neurodegenerative disorders, it inhibits the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of ((2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid is its potential therapeutic applications in cancer and neurodegenerative disorders. However, one of the limitations is the difficulty in synthesizing the compound due to the need for column chromatography to isolate the desired isomer.
Direcciones Futuras
There are several future directions for the research on ((2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid. One of the potential directions is the investigation of its use in combination therapy with other anticancer drugs. Another direction is the investigation of its potential use in the treatment of other neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis method and develop more efficient methods for isolating the desired isomer.
In conclusion, (this compound)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid is a chemical compound that has significant potential in scientific research for its therapeutic applications in cancer and neurodegenerative disorders. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (this compound)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid have been discussed in this paper. Further research is needed to optimize the synthesis method and investigate its potential use in combination therapy with other anticancer drugs and the treatment of other neurodegenerative disorders.
Métodos De Síntesis
The synthesis of ((2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid involves the reaction of piperidine-2-carboxylic acid with 2-methylpyrazole-3-carbaldehyde in the presence of a base such as triethylamine. The reaction produces a mixture of diastereomers, and the desired (this compound)-isomer can be isolated through column chromatography.
Aplicaciones Científicas De Investigación
((2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid has been investigated for its potential therapeutic applications in various scientific research studies. One of the significant applications is in the treatment of cancer. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders due to its ability to inhibit the aggregation of amyloid beta peptides.
Propiedades
IUPAC Name |
(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-15-10(7-8-14-15)5-6-12(17)16-9-3-2-4-11(16)13(18)19/h5-8,11H,2-4,9H2,1H3,(H,18,19)/b6-5+/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLXKTFIUYOHAQ-MVIFTORASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C=CC(=O)N2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)/C=C/C(=O)N2CCCC[C@@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-N-[(1S)-1-pyridin-3-ylethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7547103.png)
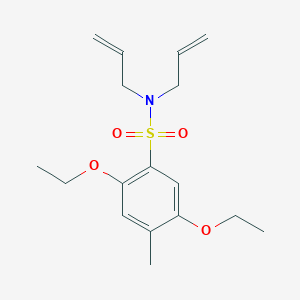
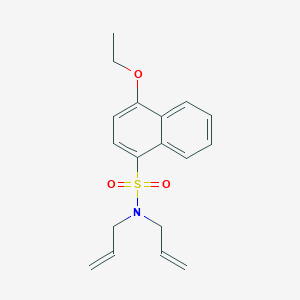
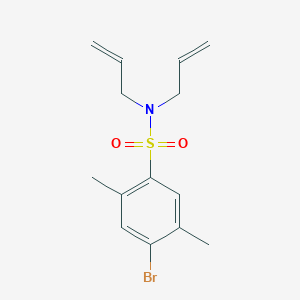
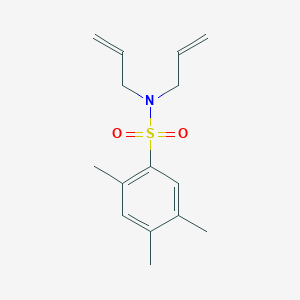
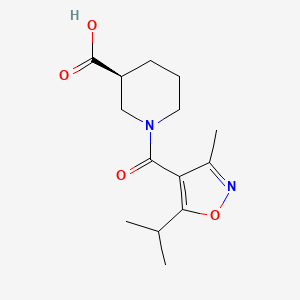
![methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate](/img/structure/B7547155.png)
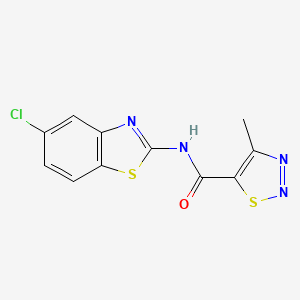
![7-[(N-methylanilino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7547175.png)
![N-(2-pyrazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547183.png)

![Methyl 1-(diethylamino)-1-[4-(difluoromethylsulfanyl)phenyl]imino-2-methyl-3-phenylthieno[3,2-c]azaphosphinine-6-carboxylate](/img/structure/B7547189.png)
![N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547208.png)
